molecular formula C7H8N4O B2544753 N-Carbamimidoylisonicotinamide CAS No. 6531-74-4

N-Carbamimidoylisonicotinamide

Cat. No.: B2544753
CAS No.: 6531-74-4
M. Wt: 164.168
InChI Key: NSWPPPXWKFNVJV-UHFFFAOYSA-N
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Description

N-Carbamimidoylisonicotinamide is a chemical compound with the molecular formula C7H8N4O It is also known by its IUPAC name, N-isonicotinoylguanidine This compound is characterized by the presence of a guanidine group attached to an isonicotinoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamimidoylisonicotinamide typically involves the reaction of isonicotinic acid with guanidine. One common method includes the use of isonicotinic acid chloride, which reacts with guanidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for purification and quality control is also common in industrial settings to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Carbamimidoylisonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-isonicotinoylurea.

    Reduction: Formation of N-isonicotinoylamine.

    Substitution: Formation of various substituted guanidine derivatives.

Scientific Research Applications

N-Carbamimidoylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-isonicotinoylurea
  • N-isonicotinoylamine
  • N-isonicotinoylthiourea

Uniqueness

N-Carbamimidoylisonicotinamide is unique due to its specific guanidine group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.

Biological Activity

N-Carbamimidoylisonicotinamide, a compound derived from isonicotinamide, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is a derivative of niacinamide (nicotinamide) that exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The compound's structure allows it to interact with specific biological targets, influencing cellular processes.

  • Antimicrobial Activity : this compound has shown effectiveness against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
  • Anti-Inflammatory Effects : The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory cascade.
  • Antioxidant Properties : It enhances the cellular antioxidant defense system by increasing the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione, thereby reducing oxidative stress.
  • Anticancer Potential : Studies indicate that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This is particularly noted in studies involving human cancer cell lines.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
PA1 (Ovarian Carcinoma)8-20Apoptosis induction
PC3 (Prostate Carcinoma)10-25Cell cycle arrest
HCT116 (Colon Carcinoma)0.37-0.96CDK inhibition

These findings suggest that this compound may serve as a potential lead compound for developing anticancer therapies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL. The compound disrupted bacterial cell wall synthesis, leading to cell lysis.
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a marked reduction in paw edema and levels of inflammatory markers such as TNF-α and IL-6, indicating its potential for treating inflammatory diseases.
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative damage induced by neurotoxins, potentially offering therapeutic avenues for neurodegenerative diseases.

Properties

IUPAC Name

N-(diaminomethylidene)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-7(9)11-6(12)5-1-3-10-4-2-5/h1-4H,(H4,8,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMIDSSYADDADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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